molecular formula C12H17NO3 B3089422 (r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline CAS No. 1193104-57-2

(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

Cat. No.: B3089422
CAS No.: 1193104-57-2
M. Wt: 223.27 g/mol
InChI Key: DDNPYZDGCREBGS-LLVKDONJSA-N
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Description

®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is an organic compound that features a dioxolane ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Attachment of the dioxolane ring to the aniline moiety: This step involves the reaction of the dioxolane derivative with an aniline derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of dioxolane-containing molecules with biological targets. Its structural features make it a useful tool for investigating the binding and activity of such molecules in biological systems.

Medicine

In medicinal chemistry, ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can serve as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenol: Similar structure but with a phenol group instead of an aniline group.

    ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of an aniline group.

    ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid: Similar structure but with a benzoic acid group instead of an aniline group.

Uniqueness

The uniqueness of ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline lies in its combination of the dioxolane ring and aniline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-9(13)4-6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPYZDGCREBGS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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